



## Application Notes and Protocols for the Laboratory Synthesis of Pl003

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | P1003    |           |
| Cat. No.:            | B1193371 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed protocol for the laboratory synthesis of **PI003**, a novel pan-PIM kinase inhibitor. **PI003** has been identified as a potent inducer of apoptosis in cancer cells through the inhibition of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are crucial regulators of cell survival and proliferation. This application note includes a step-by-step synthesis protocol, a summary of its biological activity, and a representative protocol for assessing its apoptotic effects in a cell-based assay. The information is intended to enable the replication and further investigation of **PI003** in a research setting.

## Introduction

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers. Their role in promoting cell survival and proliferation makes them attractive targets for cancer therapy. **PI003** is a potent, synthesized small molecule that acts as a pan-PIM inhibitor, effectively targeting PIM1, PIM2, and PIM3. By inhibiting these kinases, **PI003** triggers the death-receptor and mitochondrial apoptotic pathways, leading to cancer cell death. This document outlines the multi-step chemical synthesis of **PI003** and provides protocols for its application in a laboratory setting.



## **Data Presentation**

Table 1: Synthesis of Pl003 - Reaction Steps and Yields



| Step | Reaction           | Starting<br>Materials                                                  | Key<br>Reagents                                                  | Product                                                             | Yield (%)    |
|------|--------------------|------------------------------------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------|--------------|
| 1    | Ether<br>Synthesis | 5- (benzyloxy)-2 -iodophenol, 4- (benzyloxy)-1 -fluoro-2- nitrobenzene | K₂CO₃                                                            | 4- (benzyloxy)-1 -(5- (benzyloxy)-2 - iodophenoxy) -2- nitrobenzene | 68           |
| 2    | Nitro<br>Reduction | 4- (benzyloxy)-1 -(5- (benzyloxy)-2 - iodophenoxy) -2- nitrobenzene    | Fe, HCl                                                          | 5- (benzyloxy)-2 -(5- (benzyloxy)-2 - iodophenoxy) aniline          | ~100         |
| 3    | Cyclization        | 5- (benzyloxy)-2 -(5- (benzyloxy)-2 - iodophenoxy) aniline             | K₂CO₃,<br>DMEDA                                                  | 2,8-<br>bis(benzyloxy<br>)-10H-<br>phenoxazine                      | 79           |
| 4    | Alkylation         | 2,8-<br>bis(benzyloxy<br>)-10H-<br>phenoxazine                         | Benzyl 4-<br>chlorobutano<br>ate, K <sub>2</sub> CO <sub>3</sub> | Benzyl 4- (2,8- bis(benzyloxy )phenoxazin- 10- yl)butanoate         | Not Reported |
| 5    | Deprotection       | Benzyl 4-<br>(2,8-<br>bis(benzyloxy<br>)phenoxazin-                    | H <sub>2</sub> , Pd/C                                            | PI003                                                               | ~100         |



10-yl)butanoate

## Table 2: Biological Activity of a Representative Pan-PIM Kinase Inhibitor

Disclaimer: The following data is for a representative pan-PIM kinase inhibitor (SGI-1776) and is provided for comparative purposes. Specific IC50 values for **PI003** are not publicly available at this time.

| Target | IC50 (nM) |
|--------|-----------|
| PIM1   | 7         |
| PIM2   | 363       |
| PIM3   | 69        |

# Experimental Protocols Synthesis of Pl003

Step 1: Synthesis of 4-(benzyloxy)-1-(5-(benzyloxy)-2-iodophenoxy)-2-nitrobenzene

- To a solution of 5-(benzyloxy)-2-iodophenol in a suitable aprotic polar solvent such as Dimethylformamide (DMF), add 4-(benzyloxy)-1-fluoro-2-nitrobenzene.
- Add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base to the reaction mixture.
- Heat the mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



• Purify the crude product by column chromatography on silica gel to obtain 4-(benzyloxy)-1-(5-(benzyloxy)-2-iodophenoxy)-2-nitrobenzene.

#### Step 2: Synthesis of 5-(benzyloxy)-2-(5-(benzyloxy)-2-iodophenoxy)aniline

- Dissolve the intermediate from Step 1 in a mixture of ethanol and water.
- Add iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl).
- Reflux the mixture for several hours until the reduction of the nitro group is complete (monitored by TLC).
- Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
- Concentrate the filtrate under reduced pressure to remove the ethanol.
- Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative, which is used in the next step without further purification.

#### Step 3: Synthesis of 2,8-bis(benzyloxy)-10H-phenoxazine

- To a solution of the aniline derivative from Step 2 in a high-boiling point solvent such as N,N-Dimethylacetamide (DMA), add potassium carbonate (K₂CO₃) and N,N'-Dimethylethylenediamine (DMEDA).
- Heat the reaction mixture at a high temperature (e.g., 140-160 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate.



 Purify the crude product by column chromatography to afford 2,8-bis(benzyloxy)-10Hphenoxazine.

Step 4: Synthesis of Benzyl 4-(2,8-bis(benzyloxy)phenoxazin-10-yl)butanoate

- Dissolve 2,8-bis(benzyloxy)-10H-phenoxazine in a suitable solvent like DMF.
- Add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and benzyl 4-chlorobutanoate.
- Stir the reaction mixture at room temperature or slightly elevated temperature for several hours until the starting material is consumed.
- Work up the reaction by adding water and extracting with an organic solvent.
- Wash, dry, and concentrate the organic phase. The crude product can be used in the next step after minimal purification.

Step 5: Synthesis of **PI003** (Final Product)

- Dissolve the product from Step 4 in a suitable solvent such as a mixture of methanol and ethyl acetate.
- Add a catalytic amount of Palladium on carbon (Pd/C, 10%).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours.
- Monitor the deprotection by TLC.
- Once the reaction is complete, filter the mixture through celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the final product, PI003. The purity
  can be assessed by HPLC and the structure confirmed by NMR and mass spectrometry.

## **Apoptosis Assay in HeLa Cells using PI003**

This protocol is adapted for assessing apoptosis in HeLa cells treated with **PI003** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.



#### Materials:

- HeLa cells
- **PI003** (dissolved in DMSO to prepare a stock solution)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- 6-well plates
- Flow cytometer

#### Procedure:

- Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Treatment: Treat the cells with various concentrations of PI003 (e.g., 0, 1, 5, 10, 25 μM).
   Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
   Incubate for a predetermined time (e.g., 24 or 48 hours).
- Cell Harvesting: After incubation, gently aspirate the medium and wash the cells once with PBS.
- Trypsinize the cells and then collect them by centrifugation.
- · Wash the cells twice with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a new tube.



- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
  - Viable cells: Annexin V-FITC negative, PI negative.
  - Early apoptotic cells: Annexin V-FITC positive, PI negative.
  - Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
  - Necrotic cells: Annexin V-FITC negative, PI positive.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Multi-step synthesis workflow for the pan-PIM inhibitor **PI003**.





Click to download full resolution via product page

Caption: P1003 signaling pathway leading to apoptosis.





Click to download full resolution via product page

Caption: Experimental workflow for apoptosis assay.

 To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory Synthesis of PI003]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193371#pi003-synthesis-protocol-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com